2-[(3-chloro-2-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[(3-chloro-2-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinylidene group attached to a cyclohexane ring, substituted with a chloro and methyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-2-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 3-chloro-2-methylaniline with appropriate hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloro-2-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[(3-chloro-2-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-2-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-methylphenylhydrazine hydrochloride
- 3-chloro-2-methylaniline
- 3-chloro-2-methylphenyl isocyanate
Uniqueness
2-[(3-chloro-2-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrazinylidene group and cyclohexane ring make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(3-chloro-2-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-9-10(16)5-4-6-11(9)17-18-14-12(19)7-15(2,3)8-13(14)20/h4-6,17H,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEPLICIFQPGFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NN=C2C(=O)CC(CC2=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NN=C2C(=O)CC(CC2=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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